Biochemical Properties of ClpP Activator 230: A Technical Guide
Biochemical Properties of ClpP Activator 230: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caseinolytic protease P (ClpP) is a highly conserved serine protease crucial for maintaining mitochondrial protein homeostasis. Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target. Small molecule activators of ClpP represent a promising strategy to induce cancer cell death by promoting the uncontrolled degradation of mitochondrial proteins. This technical guide provides an in-depth overview of the biochemical properties of ClpP activator 230, a member of the imipridone-derived class of ClpP agonists. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.
Introduction to ClpP and its Activation
The human mitochondrial ClpP protease, in conjunction with its ATPase partner ClpX, forms the ClpXP complex, which is responsible for the degradation of misfolded or damaged proteins within the mitochondria.[1] This process is essential for maintaining mitochondrial function and overall cellular health.[1] In several types of cancer, ClpP is overexpressed, suggesting a role in sustaining oncogenesis by eliminating proteins damaged by reactive oxygen species.[1]
Small molecule activators, such as the imipridone-derived compounds which include ONC201 and the "TR" series of molecules, can hyperactivate ClpP's proteolytic function.[1] These activators bind to hydrophobic pockets on the apical surface of the ClpP heptamer, sites that are normally occupied by the ClpX chaperone. This binding induces a conformational change in ClpP, leading to the uncontrolled degradation of mitochondrial proteins, independent of ClpX.[1][2] This dysregulated proteolysis triggers a cascade of cellular stress responses, ultimately leading to cancer cell death.[3][4] "Anticancer agent 230" is identified as one such ClpP activator with demonstrated anticancer properties.[5]
Biochemical and Cellular Effects of ClpP Activator 230
ClpP activator 230 belongs to a class of compounds that exhibit potent anticancer activity by targeting mitochondrial ClpP.[1][5] The primary biochemical effect of these activators is the potentiation of ClpP's peptidase and protease activity.[3]
Cellular consequences of ClpP activation by compounds in this class include:
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Uncontrolled Mitochondrial Proteolysis: Activated ClpP indiscriminately degrades proteins within the mitochondrial matrix.[6][3] This includes critical components of the electron transport chain (ETC), leading to impaired oxidative phosphorylation (OXPHOS) and reduced ATP production.[4][7] In triple-negative breast cancer cells (SUM159 and MDA-MB-231), Anticancer agent 230 has been shown to induce the time-dependent degradation of mitochondrial proteins.[5]
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Induction of the Integrated Stress Response (ISR): The accumulation of degraded protein fragments and mitochondrial dysfunction triggers the ISR.[2][3] A key mediator of this response is the activating transcription factor 4 (ATF4).[6][4] Upregulation of ATF4 and its target genes, such as CHOP, is a hallmark of ClpP activation.[3][4]
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Inhibition of Protein Synthesis: A downstream consequence of the ISR is the global inhibition of protein synthesis, contributing to the cytostatic and cytotoxic effects of these compounds.[2][3]
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Cell Cycle Arrest: Treatment with selective ClpP activators can lead to cell cycle arrest, thereby inhibiting tumor cell proliferation.[7]
Quantitative Data
| Compound/Activator | Assay Type | Target | Value | Reference |
| HsClpP activator-1 | Enzymatic Assay | Human ClpP | EC50: 0.22 µM | [5] |
| HsClpP activator-2 | Binding Assay | Human ClpP | KD: 40 nM | [5] |
| ONC201 | Cell Viability | Various Cancer Cells | IC50: 0.1 - 1 µM | [5] |
| TR Compounds | Binding Affinity | ClpP | ~10-fold higher than ONC201 | [3] |
| TR Compounds | Enzymatic Assay | ClpP | ~10-100 fold higher potency than ONC201 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ClpP activators. Below are representative protocols for key experiments used to characterize compounds like ClpP activator 230.
ClpP Peptidase Activity Assay
This assay measures the ability of a compound to activate the cleavage of a small fluorogenic peptide substrate by recombinant ClpP.
Materials:
-
Purified, recombinant human ClpP protein
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Fluorogenic ClpP substrate (e.g., Ac-WLA-AMC)
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Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)
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Test compound (ClpP activator 230) dissolved in DMSO
-
384-well black plates
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Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add the desired concentration of the test compound to the assay buffer. Include a DMSO-only control.
-
Add purified recombinant human ClpP to each well to a final concentration of approximately 2.5 µM.
-
Incubate the plate at 37°C for 1 hour to allow the compound to bind to ClpP.
-
Initiate the reaction by adding the fluorogenic substrate (Ac-WLA-AMC) to a final concentration of 100 µM.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 60 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Plot the rate of reaction against the concentration of the test compound to determine the EC50 value.
Casein Proteolysis Assay (SDS-PAGE based)
This assay assesses the activation of ClpP's ability to degrade a larger protein substrate, such as casein.
Materials:
-
Purified, recombinant human ClpP protein
-
α-casein
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (ClpP activator 230)
-
SDS-PAGE gels
-
Silver staining reagents or Coomassie Brilliant Blue stain
Procedure:
-
Pre-incubate recombinant human ClpP with varying concentrations of the test compound or DMSO control in the reaction buffer for 1 hour at 37°C.[3]
-
Add α-casein to the reaction mixture to a final concentration of 1 mg/ml.[7]
-
Incubate the reaction for an additional hour at 37°C.[3]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE.
-
Visualize the protein bands by silver staining or Coomassie Brilliant Blue staining.[3]
-
Quantify the disappearance of the α-casein band to determine the extent of degradation and the potency of the activator.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of a compound to ClpP in a cellular context.
Materials:
-
Cancer cell line (e.g., SUM159)
-
Test compound (ClpP activator 230)
-
Cell lysis buffer
-
Equipment for heating cell lysates, SDS-PAGE, and Western blotting
-
Anti-ClpP antibody
Procedure:
-
Treat cultured cells with the test compound or DMSO vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Divide the cell lysate into aliquots and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ClpP in each sample by Western blotting using an anti-ClpP antibody.
-
Binding of the compound to ClpP will stabilize the protein, resulting in a higher melting temperature. Plot the amount of soluble ClpP against the temperature to determine the thermal shift.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of ClpP Activation
The following diagram illustrates the proposed signaling cascade initiated by the activation of mitochondrial ClpP by small molecules like activator 230.
References
- 1. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
